molecular formula C21H23N3O3 B6127713 2-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-1H-benzimidazole

2-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-1H-benzimidazole

Cat. No.: B6127713
M. Wt: 365.4 g/mol
InChI Key: ICJZTHMMCOCKIJ-UHFFFAOYSA-N
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Description

The compound “2-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-1H-benzimidazole” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a benzoyl group attached to the piperidine ring, which has two methoxy groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the piperidine ring, and the benzoyl group with methoxy substituents. Techniques such as NMR spectroscopy and mass spectrometry would likely be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole and piperidine rings, as well as the benzoyl group with methoxy substituents. The benzimidazole ring is aromatic and relatively stable. The piperidine ring could potentially undergo reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and degree of conjugation would all influence its properties .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-16-11-15(12-17(13-16)27-2)21(25)24-9-7-14(8-10-24)20-22-18-5-3-4-6-19(18)23-20/h3-6,11-14H,7-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJZTHMMCOCKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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